Fmoc-D-Dab(alloc)-OH

Description

Systematic Nomenclature and Molecular Formula

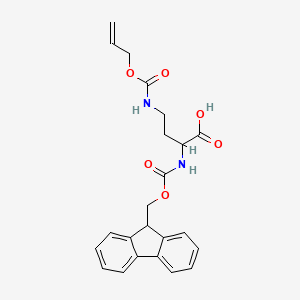

The systematic name for Fmoc-D-Dab(Alloc)-OH is Nα-(9-fluorenylmethyloxycarbonyl)-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid , reflecting its protective groups and stereochemical configuration. Its molecular formula, C₂₃H₂₄N₂O₆ , corresponds to a molecular weight of 424.45 g/mol . The compound’s CAS registry number is 387824-78-4 for the D-enantiomer, distinguishing it from the L-form (CAS 204316-32-5).

Table 1: Key Identifiers of Fmoc-D-Dab(Alloc)-OH

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₄N₂O₆ |

| Molecular Weight | 424.45 g/mol |

| CAS Number (D-form) | 387824-78-4 |

| Synonyms | Fmoc-D-Dab(Aloc)-OH; Nα-Fmoc-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid |

The Fmoc and Alloc groups are carbamate-based protecting agents, critical for temporally controlled deprotection in peptide synthesis.

Stereochemical Configuration and Chiral Centers

Fmoc-D-Dab(Alloc)-OH contains two chiral centers : the α-carbon (C2) and the γ-carbon (C4) of the 2,4-diaminobutyric acid backbone. The D-configuration at the α-carbon (C2) is defined by the Cahn-Ingold-Prelog priority rules, where the amino group (NH-Fmoc) holds the highest priority, followed by the carboxylate (COOH), the side chain (CH₂NH-Alloc), and the hydrogen atom. This configuration contrasts with the L-enantiomer, which is biologically less common in synthetic peptides.

The γ-amino group (C4) is protected by the Alloc group, which does not introduce additional chirality due to its symmetric allyl moiety. However, the stereochemical integrity of the α-carbon is crucial for maintaining peptide secondary structures, such as β-turns or helices, during synthesis.

Protective Group Architecture: Fmoc and Alloc Functionalities

The orthogonal protection strategy in Fmoc-D-Dab(Alloc)-OH hinges on the distinct removal conditions of its two protective groups:

Fmoc Group :

- Role : Protects the α-amino group during peptide elongation.

- Deprotection : Removed under basic conditions (e.g., 20% piperidine in DMF) via β-elimination, generating a fluorescent byproduct.

- Advantage : Compatible with acid-labile linkers in solid-phase synthesis.

Alloc Group :

- Role : Shields the γ-amino group, allowing selective modification post-Fmoc removal.

- Deprotection : Cleaved via palladium-catalyzed allyl transfer in the presence of nucleophiles (e.g., phenylsilane).

- Advantage : Enables sequential side-chain modifications without disturbing the peptide backbone.

Table 2: Comparison of Protective Groups

| Group | Removal Condition | Application |

|---|---|---|

| Fmoc | Base (piperidine) | Temporary α-amino protection |

| Alloc | Palladium/nucleophile | Orthogonal γ-amino protection |

This dual protection system is pivotal for synthesizing branched peptides or cyclic structures requiring selective amino group reactivity.

Crystallographic Data and Conformational Studies

While explicit crystallographic data for Fmoc-D-Dab(Alloc)-OH are not detailed in the provided sources, its conformational preferences can be inferred from structural analogs. The Fmoc group introduces steric bulk and aromaticity, favoring extended conformations in nonpolar solvents and π-π stacking interactions in solid-phase matrices. The Alloc group , with its allyl moiety, contributes moderate hydrophobicity, enhancing solubility in organic solvents like dichloromethane or DMF.

Molecular modeling suggests that the carbamate linkage between the Fmoc group and the α-amino group restricts rotation around the N–C bond, stabilizing a planar conformation that minimizes steric clashes. This rigidity may influence coupling efficiency during peptide synthesis, particularly in sterically demanding sequences.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVBOSPUFNDYMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Dab(alloc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Fmoc group is introduced using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The alloc group is introduced using alloc-Cl (allyloxycarbonyl chloride) under similar conditions .

Industrial Production Methods

Industrial production of Fmoc-D-Dab(alloc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings .

Chemical Reactions Analysis

Deprotection Reactions

Deprotection is critical for sequential peptide elongation and functionalization.

Fmoc Group Removal

-

Reagent : 20–30% Piperidine in DMF.

-

Conditions : Room temperature, 20–30 minutes.

-

Mechanism : Base-induced β-elimination cleaves the Fmoc group, releasing the α-amino group .

Alloc Group Removal

-

Reagent : Palladium(0) catalyst (e.g., Pd(PPh₃)₄) with a nucleophile (e.g., morpholine).

-

Conditions : Anhydrous THF or DCM, inert atmosphere, 1–2 hours .

-

Mechanism : Oxidative insertion of palladium into the allyl-carbon bond, followed by nucleophilic attack to release CO₂ and the allyl group.

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Fmoc Deprotection | Piperidine | DMF, RT, 20–30 min | Free α-amino group |

| Alloc Deprotection | Pd(0)/Morpholine | THF/DCM, N₂, 1–2 hr | Free side-chain amino group |

Coupling Reactions

Coupling reactions form peptide bonds between Fmoc-D-Dab(Alloc)-OH and other amino acids.

Activation and Coupling

-

Reagents :

-

Carbodiimides : DIC or DCC with HOBt or HOAt.

-

Phosphonium Salts : HBTU, HATU with DIEA.

-

Challenges and Solutions

-

Secondary Amine Coupling : Low reactivity of secondary amines (e.g., proline derivatives) requires aggressive activation.

-

Racemization : Minimized using HOBt/HOAt additives and low-temperature coupling .

| Coupling Method | Reagents | Efficiency | Racemization Risk |

|---|---|---|---|

| DIC/HOBt | DIC, HOBt, DIEA | High | Low |

| CIP/HOAt | CIP, HOAt, Collidine | Moderate | Very Low |

| HBTU/DIEA | HBTU, DIEA | High | Moderate |

Acylation and Substitution Reactions

The free amino groups (after deprotection) participate in further functionalization.

Acylation

-

Reagents : Acyl chlorides (e.g., acetic anhydride).

-

Conditions : DCM, DIEA, 0°C to RT.

-

Application : Introduces acetyl or other acyl groups for peptide modification.

Nucleophilic Substitution

-

Reagents : Alkyl halides, thiols, or amines.

-

Conditions : Polar aprotic solvents (e.g., DMF), RT.

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetic Anhydride | Acetylated side chain |

| Alkylation | Methyl Iodide | Methylated side chain |

| Thiolation | Thioglycolic Acid | Thiol-functionalized derivative |

Stability and Handling Considerations

Scientific Research Applications

Applications in Peptide Synthesis

1. Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Dab(alloc)-OH serves as a building block in Fmoc-based solid-phase peptide synthesis. Its unique structure allows for efficient incorporation into peptide chains while maintaining stability under standard coupling conditions. The Alloc group can be selectively removed using palladium-mediated deprotection, enabling further functionalization of the peptide backbone .

2. Synthesis of Bicyclic Peptides

Recent studies have highlighted the use of Fmoc-D-Dab(alloc)-OH in synthesizing bicyclic peptides. These compounds often exhibit enhanced biological activity compared to their linear counterparts. The ability to introduce complex side chains through the selective deprotection of the Alloc group facilitates the development of structurally diverse bicyclic peptides .

Drug Development

1. Antiviral Compounds

Fmoc-D-Dab(alloc)-OH has been utilized in synthesizing inhibitors for viral proteases, such as those from the Zika virus. Peptides synthesized with this compound have shown promising inhibitory activity, indicating its potential role in antiviral drug development .

2. Antifungal Agents

Studies have demonstrated that analogs incorporating Fmoc-D-Dab(alloc)-OH can enhance the antifungal potency of existing compounds. This application is particularly relevant in developing treatments for resistant fungal strains .

Bioconjugation and Targeted Delivery

The versatility of Fmoc-D-Dab(alloc)-OH extends to bioconjugation strategies, where it can be employed to link peptides to various biomolecules or drug carriers. This capability is crucial for developing targeted delivery systems in cancer therapy and other medical applications.

Case Studies

Mechanism of Action

The mechanism of action of peptides synthesized using Fmoc-D-Dab(alloc)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets, such as enzymes, receptors, or nucleic acids, to exert their effects. The Fmoc and alloc groups facilitate the synthesis of peptides with precise sequences and functionalities, enabling the study of their interactions with biological targets .

Comparison with Similar Compounds

Fmoc-L-Dab(alloc)-OH

Structural Differences :

- Stereochemistry : L-configuration at the α-carbon (vs. D-configuration in Fmoc-D-Dab(alloc)-OH).

- Applications : While both isomers are used in SPPS, the L-form is less common in therapeutic peptides due to lower proteolytic stability. However, it is critical in synthesizing natural L-peptide sequences .

Key Data :

Research Findings :

Fmoc-D-Dab(Boc)-OH

Structural Differences :

Key Data :

Research Findings :

- Boc protection is advantageous in linear peptide synthesis due to its acid stability, but Alloc is superior for multi-cyclic systems requiring orthogonal deprotection .

- Fmoc-D-Dab(Boc)-OH is used in chlorambucil-polyamide conjugates for cancer therapy, where Boc stability aligns with acidic cleavage workflows .

Fmoc-Dap(Alloc)-OH

Structural Differences :

- Backbone: 2,3-diaminopropionic acid (Dap) with a shorter side chain than Dab.

- Protection: Alloc on the β-amino group (vs. γ-amino in Dab derivatives) .

Key Data :

| Property | Fmoc-D-Dab(alloc)-OH | Fmoc-Dap(Alloc)-OH |

|---|---|---|

| Side Chain Length | 4-carbon (Dab) | 3-carbon (Dap) |

| Applications | Macrocyclic antibiotics | Peptide turn motifs |

Research Findings :

Fmoc-Arg(Pbf)-OH

Functional Differences :

- Amino Acid: Arginine (charged side chain) vs. Dab (neutral side chain).

- Protection: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protects the guanidino group .

Key Data :

| Property | Fmoc-D-Dab(alloc)-OH | Fmoc-Arg(Pbf)-OH |

|---|---|---|

| Side Chain | Neutral (γ-amine) | Charged (guanidine) |

| Synthesis Challenges | Moderate | High steric hindrance |

Research Findings :

- Fmoc-Arg(Pbf)-OH requires optimized coupling protocols (e.g., HOBt/DIC activation) due to steric bulk, whereas Fmoc-D-Dab(alloc)-OH couples efficiently under standard SPPS conditions .

Biological Activity

Fmoc-D-Dab(alloc)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-allyloxycarbonyl-D-2,4-diaminobutyric acid) is a synthetic amino acid widely utilized in peptide synthesis. Its unique structural features and protective groups make it an essential component in the development of bioactive peptides. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure :

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 342.35 g/mol

- Purity : Minimum 98%

- Enantiomeric Purity : Minimum 99.9%

The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is commonly used for the protection of amino groups during peptide synthesis, and an alloc (allyloxycarbonyl) group that can be selectively removed under mild conditions, making it advantageous for synthesizing complex peptides with multiple functionalities .

Antimicrobial Properties

Research has demonstrated that peptides synthesized using Fmoc-D-Dab(alloc)-OH exhibit significant antimicrobial activity. A study highlighted the incorporation of Fmoc-Dab(Alloc)-OH in cyclic peptides, which showed enhanced potency against various bacterial strains compared to linear analogs. The cyclic structure contributes to increased stability and bioactivity .

Cytotoxicity and Drug Delivery

Fmoc-D-Dab(alloc)-OH has been explored in the context of drug delivery systems, particularly in conjugates with chemotherapeutic agents like methotrexate (MTX). The incorporation of this amino acid into cell-penetrating peptides (CPPs) improved the intracellular uptake of MTX, enhancing its cytotoxic effects against resistant cancer cell lines. In vitro studies indicated that peptide-MTX conjugates exhibited a higher cytotoxic effect than MTX alone, showcasing the potential of Fmoc-D-Dab(alloc)-OH in developing effective cancer therapies .

Synthesis Techniques

The synthesis of Fmoc-D-Dab(alloc)-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptide chains. The allocation of protective groups facilitates selective reactions and minimizes side reactions during synthesis. Recent advancements have introduced methods to enhance coupling efficiency and reduce racemization during peptide formation .

Case Studies

-

Cyclic Peptide Development :

A study utilized Fmoc-D-Dab(alloc)-OH to synthesize bicyclic peptides that demonstrated superior bioactivity compared to their linear counterparts. The introduction of this amino acid facilitated the formation of stable cyclic structures that were effective against bacterial infections . -

Peptide-MTX Conjugates :

Research focused on developing CPPs using Fmoc-D-Dab(alloc)-OH to improve MTX delivery into cancer cells. The study found that these conjugates significantly increased drug efficacy in resistant cell models, indicating a promising avenue for overcoming drug resistance in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 342.35 g/mol |

| Purity | Minimum 98% |

| Enantiomeric Purity | Minimum 99.9% |

| Antimicrobial Activity | Effective against multiple strains |

| Cytotoxicity | Enhanced with MTX conjugation |

Q & A

Q. What advanced analytical techniques validate the structural integrity of Alloc-deprotected peptides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.